molecular formula C19H21N3O4S B13980582 N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide

N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide

Cat. No.: B13980582
M. Wt: 387.5 g/mol
InChI Key: ATLCEPRFYNPPNW-UHFFFAOYSA-N
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Description

N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide (CAS 2281768-13-4) is a sulfonamide derivative featuring a pyrazole core substituted at the 3-position with a sulfonamide group. The sulfonamide nitrogen atoms are each bonded to a 4-methoxybenzyl group, imparting distinct electronic and steric properties.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-5-sulfonamide

InChI

InChI=1S/C19H21N3O4S/c1-25-17-7-3-15(4-8-17)13-22(27(23,24)19-11-12-20-21-19)14-16-5-9-18(26-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,20,21)

InChI Key

ATLCEPRFYNPPNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=NN3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide generally follows a multi-step sequence:

  • Construction of the pyrazole-3-sulfonamide core
  • Introduction of the N,N-bis(4-methoxybenzyl) substituents on the sulfonamide nitrogen
  • Use of inert atmosphere and dry solvents to prevent side reactions
  • Control of reaction parameters such as temperature, time, and catalysts to optimize yield and purity

This approach is supported by industrial and academic methodologies involving pyrazole derivatives and sulfonamide chemistry.

Preparation of Pyrazole-3-sulfonamide Core

The pyrazole ring is typically synthesized via cyclocondensation reactions of 1,3-diketones or acetylenic ketones with hydrazine derivatives. For example:

  • Cyclocondensation of 1,3-diketones with hydrazine or substituted hydrazines yields polysubstituted pyrazoles in high yields under optimized conditions.
  • The pyrazole-3-carboxylic acid derivatives can be converted into sulfonamide analogs by subsequent sulfonylation steps.

Alkylation to Introduce Bis(4-methoxybenzyl) Groups

The N,N-bis(4-methoxybenzyl) substituents are typically introduced by:

  • Alkylation of the sulfonamide nitrogen with 4-methoxybenzyl halides (e.g., bromide or chloride)
  • Use of bases to deprotonate the sulfonamide nitrogen and facilitate nucleophilic substitution
  • Reaction conditions optimized to avoid over-alkylation or side reactions

Alternatively, direct use of bis(4-methoxybenzyl)amine as the nucleophile in the sulfonamide formation step can streamline synthesis.

Detailed Preparation Procedure (Representative Example)

Step Reagents and Conditions Description Yield / Notes
1. Synthesis of Pyrazole-3-carboxylic Acid Derivative 1,3-diketone + hydrazine derivative, solvent (ethanol or DMF), ambient temperature or reflux Cyclocondensation to form pyrazole ring High yield (60-95%) depending on conditions
2. Conversion to Pyrazole-3-sulfonyl Chloride Sulfonyl chloride reagent, base (triethylamine), solvent (dichloromethane), 0 °C to room temperature Introduction of sulfonyl chloride group at pyrazole 3-position Moderate to high yield; requires inert atmosphere
3. Formation of Sulfonamide Bis(4-methoxybenzyl)amine, base (triethylamine), solvent (ethanol or dichloromethane), 0 °C to room temperature Nucleophilic substitution to form sulfonamide bond High yield (70-90%) with optimized conditions
4. Purification Chromatography or recrystallization Isolation of pure this compound Purity confirmed by NMR, IR, MS

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals include broad singlets for sulfonamide NH protons and aromatic protons of 4-methoxybenzyl groups.
  • Infrared Spectroscopy: Sulfonamide N–H stretching bands typically appear between 3200–3400 cm⁻¹.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight (~471.6 g/mol).
  • Crystallography: Single-crystal X-ray diffraction confirms molecular structure and substitution pattern.

Research Findings and Optimization

  • Use of lithium aluminum hydride or borane-tetrahydrofuran complex is effective for reduction steps in related pyrazole derivatives, if required.
  • Reaction under inert atmosphere (nitrogen or argon) and dry solvents minimizes side reactions and improves yield and purity.
  • Triethylamine or other organic bases serve dual roles as acid scavengers and catalysts during sulfonamide formation.
  • Temperature control (0 °C to room temperature) is critical to avoid decomposition or side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Solvent Ethanol, dichloromethane, THF Dry, inert atmosphere preferred
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Base Triethylamine, sodium hydroxide Neutralizes acid by-products
Reagents 1,3-diketones, hydrazines, sulfonyl chlorides, bis(4-methoxybenzyl)amine Stepwise addition recommended
Reaction Time Several hours to overnight Monitored by TLC or NMR
Purification Chromatography, recrystallization Ensures high purity

Chemical Reactions Analysis

Oxidation

The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction

The sulfonamide group can be reduced to form amines using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution Reactions

The methoxy groups can be substituted with other functional groups under appropriate conditions, often utilizing halogens or nucleophiles in the presence of a catalyst.

Condensation Reactions

This compound can also participate in condensation reactions with aldehydes or ketones to form more complex structures, which may enhance its biological activity.

  • Mechanism of Action

The mechanism of action for N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide primarily involves its interaction with specific biological targets such as enzymes. The sulfonamide group mimics natural substrates, inhibiting enzyme activity and affecting various biochemical pathways, leading to therapeutic effects.

  • Biological Activity

Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit diverse pharmacological properties:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

  • Anticancer Activity : Studies suggest that modifications on the pyrazole ring can significantly influence inhibitory potency against cancer-related enzymes.

  • Data Table: Comparison of Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts methoxy groups to aldehydes/acidsPotassium permanganate, chromium trioxide
ReductionConverts sulfonamide to aminesLithium aluminum hydride, palladium
SubstitutionReplaces methoxy groups with other functional groupsHalogens, nucleophiles
CondensationForms complex structures with carbonyl compoundsAldehydes, ketones

This compound is a versatile compound exhibiting significant potential in medicinal chemistry due to its diverse chemical reactivity and biological activities. Understanding its chemical reactions not only enhances our knowledge of its synthesis but also provides insights into its potential therapeutic applications.

  • References

The information provided in this article draws from diverse sources including research articles and chemical databases that detail the synthesis and reactions of this compound .

Scientific Research Applications

Chemistry: N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials with specific properties.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the development of new polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide and related sulfonamide/pyrazole derivatives:

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Pyrazole-3-sulfonamide Two 4-methoxybenzyl groups on sulfonamide Not explicitly reported
Compound 4af (Pyrano-pyrazole derivative) Pyrano[2,3-c]pyrazole 4-Methylbenzenesulfonamide, cyano, phenyl groups Undisclosed (sulfonamide analogs often target enzymes)
Compound 10 (Pyrazole carboxamide) Pyrazole-5-carboxamide 4-Fluorobenzenesulfonyl, 2,4-dichlorophenylmethyl Antibacterial, antimycobacterial
Example 56 (Chromen-pyrazolo pyrimidine) Pyrazolo[3,4-d]pyrimidine Isopropylbenzenesulfonamide, fluoro-phenyl, chromen moiety Likely kinase inhibition (e.g., anticancer)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxybenzyl groups are electron-donating, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 4-fluorobenzenesulfonyl in Compound 10). This property is critical for bioavailability .

Pharmacological and Physicochemical Properties

  • Solubility and Lipophilicity :
    • The target compound’s methoxy groups improve aqueous solubility relative to halogenated analogs (e.g., logP reduction by ~1–2 units) but may reduce membrane permeability compared to lipophilic derivatives like Compound 10 .
    • Density Functional Theory (DFT) calculations (as in ) predict that electron-donating methoxy groups lower the sulfonamide’s acidity (higher pKa), influencing protein-binding interactions .

Computational and Experimental Insights

  • Colle-Salvetti Correlation : This method () aids in predicting correlation energies for molecular docking studies, suggesting that the target compound’s electron-rich aromatic system may favor interactions with polar enzyme active sites .

Biological Activity

N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide is a synthetic organic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O4S, with a molecular weight of 387.5 g/mol. The compound features a pyrazole core substituted with two 4-methoxyphenylmethyl groups and a sulfonamide functional group, which enhances its solubility and reactivity. The presence of methoxy groups increases lipophilicity, making it suitable for various biological applications.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Biological Activities

This compound has been reported to exhibit several biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of lung cancer, breast cancer (e.g., MDA-MB-231), liver cancer (e.g., HepG2), and other types of tumors . The compound's structure suggests potential selective cytotoxicity due to its unique substitutions.
  • Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial effects. Compounds with similar structures have demonstrated activity against various bacterial strains, making them candidates for further investigation as antimicrobial agents .
  • Enzyme Inhibition : Studies have shown that pyrazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, including cyclooxygenases (COX-1 and COX-2) and carbonic anhydrases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations. For instance, derivatives with similar structures have shown IC50 values below 100 nM against MCF-7 breast cancer cells .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have revealed strong binding affinities of this compound to target proteins involved in cancer pathways. These studies help elucidate its mechanism of action and guide further modifications for enhanced efficacy .
  • Comparative Analysis : A comparative analysis with structurally related compounds highlights the unique aspects of this compound. For example, simpler analogs lacking the sulfonamide or methoxy substitutions showed reduced biological activity, indicating that these structural features are critical for its pharmacological properties.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against various cancer cells
AntimicrobialPotential antibacterial activity
Enzyme InhibitionInhibits COX enzymes and carbonic anhydrases

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